molecular formula C14H26N2O2 B6502549 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide CAS No. 1428373-14-1

1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide

Cat. No.: B6502549
CAS No.: 1428373-14-1
M. Wt: 254.37 g/mol
InChI Key: YLSZSFDYQPGTJE-UHFFFAOYSA-N
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Description

1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide is a small organic molecule featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with two branched butan-2-yl groups. This compound’s structural complexity arises from its stereoelectronic features, including the strain of the azetidine ring and the steric bulk of the branched alkyl substituents.

Properties

IUPAC Name

1-acetyl-N,N-di(butan-2-yl)azetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-6-10(3)16(11(4)7-2)14(18)13-8-15(9-13)12(5)17/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSZSFDYQPGTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1CN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Groups Alkyl Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide Azetidine Acetyl, Carboxamide Butan-2-yl ~269.4 (calculated) Potential metabolic stability
2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide Azetidine Amino, Carboxamide Propan-2-yl 213.32 Enhanced hydrogen bonding
N-(4-(Benzo[d][1,3]dioxol-5-yl)butan-2-yl)-N-(2-methoxyethyl)formamide Aliphatic chain Formamide, Benzodioxol Butan-2-yl, Methoxyethyl ~337.4 (calculated) Aromatic interaction potential
(2S)-Butan-2-yl (Z)-dodec-5-enoate Ester Ester, Unsaturated chain Butan-2-yl ~256.4 Pheromone activity (Zygaenidae moths)

Key Findings and Implications

Electronic Effects: The acetyl group on the azetidine may withdraw electron density from the ring, affecting reactivity or binding interactions compared to amino-substituted azetidines .

Functional Group Stability : The carboxamide group offers greater hydrolytic stability than formamides or esters, suggesting advantages in pharmaceutical formulations .

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